艾司洛尔-d7 盐酸盐

描述

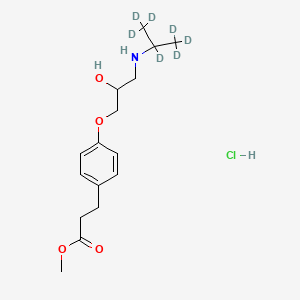

- 依斯莫lol盐酸盐本身在化学上被称为 4-(3-异丙基氨基-2-羟基丙氧基)苯乙酸,其分子式为 C₁₆H₂₅NO₄,分子量为 295.374 g/mol .

- 它是一种β-肾上腺素受体阻滞剂 .

依斯莫lol-d7(盐酸盐): 是一种由依斯莫lol盐酸盐衍生的稳定同位素标记化合物。

科学研究应用

- 依斯莫lol-d7(盐酸盐)在研究和临床环境中都有应用:

心脏病学: 依斯莫lol盐酸盐作为一种β-阻滞剂,用于治疗心律失常和高血压。

药代动力学研究: 氘代标记有助于药代动力学研究,允许精确量化。

代谢研究: 研究人员使用依斯莫lol-d7来研究药物代谢途径。

生化分析

Biochemical Properties

Esmolol-d7 Hydrochloride functions as a beta-1 adrenergic receptor antagonist. It binds to beta-1 adrenergic receptors with high affinity, inhibiting the action of endogenous catecholamines like epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and myocardial contractility. Esmolol-d7 Hydrochloride also inhibits L-type calcium currents and fast sodium currents in cardiac myocytes, contributing to its antiarrhythmic properties .

Cellular Effects

Esmolol-d7 Hydrochloride exerts significant effects on cardiac myocytes by reducing the force and rate of heart contractions. It influences cell signaling pathways by blocking beta-adrenergic receptors, which are crucial for the sympathetic nervous system’s regulation of cardiac function. This blockade results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced protein kinase A (PKA) activity and subsequent phosphorylation of target proteins. These changes impact gene expression and cellular metabolism, ultimately reducing myocardial oxygen demand and improving cardiac efficiency .

Molecular Mechanism

At the molecular level, Esmolol-d7 Hydrochloride binds to beta-1 adrenergic receptors on the surface of cardiac myocytes. This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling cascade. The inhibition of adenylate cyclase reduces cAMP production, leading to decreased PKA activity. This results in reduced phosphorylation of calcium channels and other proteins involved in cardiac contraction, thereby decreasing heart rate and contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, Esmolol-d7 Hydrochloride demonstrates rapid onset and short duration of action. Its effects are quickly reversible due to its rapid metabolism by esterases in red blood cells. Studies have shown that Esmolol-d7 Hydrochloride remains stable under standard storage conditions and retains its efficacy over extended periods. Long-term studies indicate that it does not cause significant degradation or adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Esmolol-d7 Hydrochloride vary with dosage. At low doses, it effectively reduces heart rate and myocardial contractility without causing significant adverse effects. At higher doses, it can lead to hypotension and bradycardia. Studies have also shown that Esmolol-d7 Hydrochloride can modulate the gut microbiome and reduce inflammation in septic conditions, highlighting its potential therapeutic benefits beyond cardiac applications .

Metabolic Pathways

Esmolol-d7 Hydrochloride is rapidly metabolized by hydrolysis of its ester linkage, primarily by esterases in red blood cells. This metabolism produces an acid metabolite and methanol. The acid metabolite is further metabolized and excreted in the urine. The rapid metabolism of Esmolol-d7 Hydrochloride contributes to its short duration of action and minimizes the risk of accumulation and toxicity .

Transport and Distribution

Esmolol-d7 Hydrochloride is transported and distributed within the body primarily through the bloodstream. It binds to plasma proteins, which facilitates its distribution to target tissues, including the heart. The compound’s rapid metabolism ensures that it does not accumulate in tissues, reducing the risk of long-term adverse effects .

Subcellular Localization

Esmolol-d7 Hydrochloride is localized primarily to the plasma membrane of cardiac myocytes, where it interacts with beta-1 adrenergic receptors. This localization is crucial for its function as a beta-blocker. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding affinity to the receptors .

准备方法

- 依斯莫lol-d7(盐酸盐)的合成路线涉及在依斯莫lol盐酸盐合成过程中进行氘代。

- 工业生产方法通常遵循已建立的依斯莫lol盐酸盐生产规程,在特定位置进行氘原子掺入。

化学反应分析

- 依斯莫lol-d7(盐酸盐)可以进行各种化学反应,包括氧化、还原和取代。

- 这些反应中常用的试剂和条件取决于具体的转化过程。

- 这些反应生成的主要产物可能包括依斯莫lol盐酸盐的氘代衍生物。

作用机制

- 依斯莫lol盐酸盐选择性地阻断β-肾上腺素受体。

- 通过抑制肾上腺素和去甲肾上腺素的作用,降低心率和收缩力。

- 分子靶标是心肌组织中的β₁-肾上腺素受体。

相似化合物的比较

- 依斯莫lol-d7 的独特之处在于其氘代标记,这有助于药代动力学研究。

- 类似的化合物包括其他β-阻滞剂,如普萘洛尔和美托洛尔。

属性

IUPAC Name |

methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-ODLOEXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)

![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)

![L-[5-13C]Sorbose](/img/structure/B583974.png)

![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)